![molecular formula C25H36N2O2 B4922095 (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4922095.png)
(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine is a chemical compound that is used in scientific research. It is a complex molecule that is difficult to synthesize, but its unique properties make it an important tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine is not fully understood. However, it is believed that the compound acts as a dopamine receptor agonist, which means that it binds to dopamine receptors in the brain and activates them. This activation leads to an increase in dopamine levels, which can have various effects on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine are complex and varied. The compound has been shown to affect various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to affect various physiological processes, including heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine in lab experiments are that it is a highly specific and potent compound that can be used to study specific neurotransmitter systems in the brain. The limitations of using the compound are that it is difficult to synthesize, and it is not readily available. The compound is also expensive, which can limit its use in some lab experiments.
Zukünftige Richtungen
There are many future directions for the use of (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine in scientific research. Some of these directions include:
1. Developing new drugs that can target specific neurotransmitter systems in the brain.
2. Studying the effects of the compound on other physiological processes, such as inflammation and immune function.
3. Investigating the use of the compound in the treatment of various neurological and psychiatric disorders.
4. Developing new synthetic routes for the compound that are more efficient and cost-effective.
5. Studying the long-term effects of the compound on the brain and body.
Synthesemethoden
The synthesis of (3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine is a complex process that involves multiple steps. The synthesis route involves the use of various reagents and solvents to create the final compound. The synthesis method is not only difficult but also time-consuming and requires a high level of expertise. Due to the complexity of the synthesis method, the compound is not readily available and is only used in scientific research.
Wissenschaftliche Forschungsanwendungen
(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine is used in scientific research to study various biochemical and physiological processes. It is commonly used to study the effects of neurotransmitters such as dopamine, serotonin, and norepinephrine on the brain. The compound is also used to study the effects of various drugs on the brain and to develop new drugs that can target specific neurotransmitter systems.
Eigenschaften
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2/c1-4-29-25-7-5-6-23(18-25)20-26(2)19-22-13-16-27(17-14-22)15-12-21-8-10-24(28-3)11-9-21/h5-11,18,22H,4,12-17,19-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWMNSHOGSALBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(C)CC2CCN(CC2)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.